Aldosterone 18-glucuronide

Primary aldosteronism Diagnostic sensitivity Screening biomarker

Aldosterone 18-glucuronide (Aldo-18-G) is the 18-glucuronide conjugate of the mineralocorticoid aldosterone, formed endogenously by hepatic UDP-glucuronosyltransferase and excreted in urine as the acid-labile 'pH 1' metabolite. It accounts for 5–15% of total aldosterone secretion and has been detected and quantified in human urine across multiple reference populations.

Molecular Formula C27H36O11
Molecular Weight 536.6 g/mol
CAS No. 3604-86-2
Cat. No. B1219431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldosterone 18-glucuronide
CAS3604-86-2
Synonymsaldosterone 18-glucuronide
aldosterone-18-D-glucosiduronic acid
Molecular FormulaC27H36O11
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C27H36O11/c1-26-7-6-12(29)8-11(26)2-3-13-14-4-5-15(16(30)10-28)27(14)9-17(18(13)26)36-25(27)38-24-21(33)19(31)20(32)22(37-24)23(34)35/h8,13-15,17-22,24-25,28,31-33H,2-7,9-10H2,1H3,(H,34,35)/t13?,14?,15-,17-,18?,19+,20+,21-,22+,24+,25?,26+,27?/m1/s1
InChIKeyOMRIQCUHVVBJKI-ACOLCOCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldosterone 18-Glucuronide (CAS 3604-86-2): Procurement-Relevant Baseline for Diagnostic Standardization


Aldosterone 18-glucuronide (Aldo-18-G) is the 18-glucuronide conjugate of the mineralocorticoid aldosterone, formed endogenously by hepatic UDP-glucuronosyltransferase and excreted in urine as the acid-labile 'pH 1' metabolite . It accounts for 5–15% of total aldosterone secretion and has been detected and quantified in human urine across multiple reference populations . The compound is a steroid glucuronide conjugate (C₂₇H₃₆O₁₁, MW 536.57) and serves as a clinically validated biomarker for integrated daily aldosterone production.

Why Generic Aldosterone Metabolite Interchange Compromises Diagnostic Accuracy: The Aldosterone 18-Glucuronide Case


Urinary aldosterone metabolites cannot be used interchangeably because they represent different fractions of aldosterone secretion and possess distinct chemical properties that directly impact assay design and clinical interpretation . While 3α,5β-tetrahydroaldosterone glucuronide (TH-Aldo) reflects 15–40% of aldosterone secretion, aldosterone-18-glucuronide reflects only 5–15% . Crucially, ALDO-18-G is uniquely acid-labile, releasing free aldosterone upon pH 1.0 hydrolysis, a property not shared by other aldosterone conjugates such as the 21-glucuronide . These differences dictate that method validation, calibrator selection, and diagnostic cut-offs are metabolite-specific; substituting a generic aldosterone metabolite standard introduces systematic bias in quantitative workflows.

Quantitative Differentiation of Aldosterone 18-Glucuronide Against Its Closest Comparators: An Evidence Guide for Procurement Decisions


Diagnostic Sensitivity of Aldosterone-18-Glucuronide Versus Tetrahydroaldosterone in Primary Aldosteronism Screening

In a prospective study of 111 normotensive controls, 412 primary aldosteronism (PA) patients, and 1453 essential hypertensives, 24-h urinary aldosterone-18-glucuronide exhibited a sensitivity of 71% for differentiating PA from essential hypertension, compared to 96% for tetrahydroaldosterone . The specificity of aldosterone-18-glucuronide was comparable (85–91%) to other parameters tested . This 25-percentage-point sensitivity gap demonstrates that while tetrahydroaldosterone is individually superior, aldosterone-18-glucuronide retains independent diagnostic value and, when combined with tetrahydroaldosterone and free aldosterone, increases diagnostic specificity for PA .

Primary aldosteronism Diagnostic sensitivity Screening biomarker

Excretion Ratio of Tetrahydroaldosterone to Aldosterone-18-Glucuronide Quantifies Relative Contribution to Aldosterone Secretion

Radioimmunoassay validation in normal subjects and hypertensive patients demonstrated that urinary tetrahydroaldosterone (TH-Aldo) excretion averaged 4.5 ± 2.0 (mean ± SD) times that of aldosterone-18-glucuronide . The ratio remained relatively constant during low, normal, and high sodium diets, indicating a stable metabolic partitioning independent of salt intake . Since TH-Aldo reflects 15–40% of aldosterone secretion while Aldo-18-G reflects only 5–15%, the 4.5-fold difference directly quantifies the metabolic dominance of the tetrahydro pathway .

Aldosterone metabolism Excretion ratio Urinary metabolite quantification

Consistent Diagnostic Sensitivity of Aldosterone-18-Glucuronide Across Hypokalaemic and Normokalaemic Primary Aldosteronism

In a confirmatory testing study of 25 PA patients (11 hypokalaemic, 14 normokalaemic) and 29 essential hypertensives, aldosterone-18-glucuronide showed stable sensitivity irrespective of potassium status: 45% in hypokalaemic PA and 43% in normokalaemic PA, with 100% specificity in both groups . In contrast, tetrahydroaldosterone sensitivity dropped from 64% (hypokalaemic) to 36% (normokalaemic), revealing a 28-percentage-point decline that limits its standalone utility in normokalaemic patients .

Normokalaemic primary aldosteronism Confirmatory testing Potassium-independent diagnostic performance

Acid-Labile Hydrolysis at pH 1.0 Defines Aldosterone-18-Glucuronide Against Non-Labile Aldosterone Conjugates

Aldosterone-18-glucuronide is uniquely characterized as the acid-labile ('pH 1-labile') aldosterone conjugate: incubation at pH 1.0 overnight at room temperature quantitatively releases free aldosterone, a property exploited in the classical aldosterone-18-glucuronide assay . Other aldosterone glucuronide isomers, including the 21-glucuronide, do not undergo hydrolysis under these conditions and require enzymatic cleavage . Ganong's Review of Medical Physiology explicitly distinguishes the 18-glucuronide as the acid-labile conjugate, noting this property is 'unlike the breakdown products of other steroids' .

Acid-labile conjugate Glucuronide isomer differentiation Hydrolysis selectivity

Procurement-Driven Application Scenarios for Aldosterone 18-Glucuronide (CAS 3604-86-2)


Multi-Metabolite LC-MS/MS Panel Calibration for Primary Aldosteronism Diagnosis

Aldosterone-18-glucuronide standard is required to calibrate LC-MS/MS methods that simultaneously quantify free aldosterone, tetrahydroaldosterone, and aldosterone-18-glucuronide in 24-h urine. The evidence that Aldo-18-G contributes non-redundant diagnostic information when combined with TH-Aldo [Section 3, Evidence 1] and maintains potassium-independent sensitivity [Section 3, Evidence 3] necessitates inclusion of an authenticated Aldo-18-G calibrator at physiologically relevant concentrations (0.00034–0.0022 µmol/mmol creatinine ) to ensure multi-analyte panel accuracy.

Acid-Hydrolysis Method Development and Validation for Selective Aldosterone-18-Glucuronide Quantification

The acid-labile property of Aldo-18-G [Section 3, Evidence 4] enables development of selective pre-analytical hydrolysis protocols (pH 1.0, overnight, room temperature) that release free aldosterone exclusively from the 18-glucuronide conjugate. Laboratories developing or validating such methods require pure Aldo-18-G standard to determine hydrolysis efficiency, establish calibration curves, and verify that isomeric glucuronide impurities (e.g., 21-glucuronide) do not contribute to the aldosterone signal.

Immunoassay Cross-Reactivity Assessment and Interference Testing

Aldosterone-18-glucuronide is a documented interferent in direct aldosterone immunoassays [Section 2, Evidence 2]. Diagnostic kit manufacturers and clinical laboratories evaluating immunoassay specificity must spike Aldo-18-G standard into aldosterone-free matrices to quantify cross-reactivity percentages and establish interference thresholds. The quantitative excretion proportion (5–15% of total aldosterone secretion [Section 2, Evidence 1]) defines the physiologically relevant spike concentration range for interference testing.

Pharmacokinetic and Metabolic Flux Studies of Aldosterone Conjugation Pathways

The stable 4.5:1 excretion ratio of TH-Aldo to Aldo-18-G across dietary sodium conditions [Section 3, Evidence 2] provides a quantitative benchmark for studying alterations in aldosterone metabolic partitioning in pregnancy, hypertension, and renal impairment. Pure Aldo-18-G standard is essential for generating authentic metabolite calibration curves in tracer-based pharmacokinetic studies using deuterated or ³H-labeled aldosterone, where accurate differentiation of 18-glucuronide from tetrahydroglucuronide metabolites is critical for flux calculations.

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